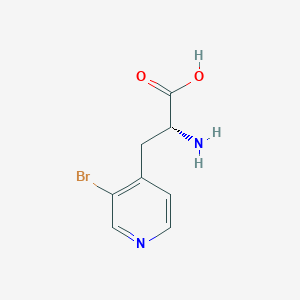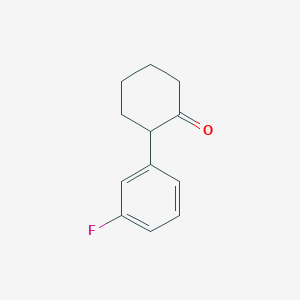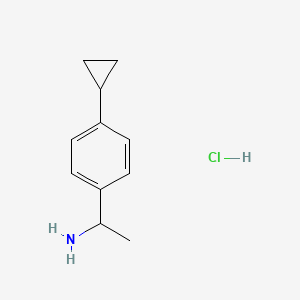
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline is an organic compound that features a cyclopropyl group, a methoxy group, and a methylaniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a variety of methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a precursor molecule.
Formation of the Methylaniline Structure: This can be achieved through the reaction of aniline with methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopropyl group, potentially opening the ring to form linear or branched alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Linear or branched alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The methoxy and methylaniline groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline is unique due to the combination of its cyclopropyl, methoxy, and methylaniline groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
N-(1-cyclopropylethyl)-4-methoxy-2-methylaniline |
InChI |
InChI=1S/C13H19NO/c1-9-8-12(15-3)6-7-13(9)14-10(2)11-4-5-11/h6-8,10-11,14H,4-5H2,1-3H3 |
InChIキー |
RGOCIACEJKLEPG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)NC(C)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{2-[(2,2-Dimethylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B15275239.png)


![7-Bromo-2-ethylimidazo[1,2-a]pyridine](/img/structure/B15275255.png)
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)


![4-(Benzyloxy)thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15275275.png)

![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)
![[1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B15275302.png)
